Platinum(IV) sulfide

Description

Structure

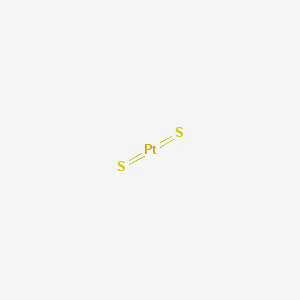

2D Structure

Propriétés

IUPAC Name |

bis(sulfanylidene)platinum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Pt.2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNFJIIYAUSTJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Pt]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PtS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065200 | |

| Record name | Platinum sulfide (PtS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black powder; Insoluble in water; [MSDSonline] | |

| Record name | Platinum(IV) sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12038-21-0 | |

| Record name | Platinum sulfide (PtS2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12038-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platinum sulfide (PtS2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012038210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum sulfide (PtS2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Platinum sulfide (PtS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Platinum disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Material Growth Mechanisms of Platinum Iv Sulfide

Precursor-Based Synthetic Routes for PtS₂

Precursor-based methods involve the chemical transformation of platinum and sulfur-containing compounds into PtS₂ through controlled reactions. These routes are valued for their versatility and scalability.

Chemical Reaction Pathways from Platinum(IV) Precursors and Sulfur Sources

The synthesis of PtS₂ from molecular precursors typically involves the reaction of a platinum(IV) salt with a sulfur source. smolecule.com Common platinum precursors include platinum(IV) chloride (PtCl₄) and hexachloroplatinic acid (H₂PtCl₆). smolecule.com The choice of sulfur source is critical and can range from elemental sulfur to more reactive species like hydrogen sulfide (B99878) (H₂S). smolecule.com

One direct reaction pathway involves mixing platinum(IV) chloride with hydrogen sulfide in a controlled environment, leading to the precipitation of PtS₂. smolecule.com The reaction can be represented as: PtCl₄ + 2H₂S → PtS₂↓ + 4HCl smolecule.com

Another common approach utilizes ammonium (B1175870) chloroplatinate and hydrogen sulfide: (NH₄)₂[PtCl₆] + 2H₂S → PtS₂↓ + 2NH₄Cl + 4HCl smolecule.com

These reactions are typically conducted in solution, allowing for the formation of PtS₂ nanoparticles or powders. The synthesis of PtS₂ nanoparticles has been demonstrated by thermolyzing bis(morpholinyl-4-carbodithioato)-platinum(II) at temperatures between 120°C and 240°C, which yields hexagonal, crystalline PtS₂ nanoparticles. acs.org

Thermal Treatment and Controlled Atmosphere Synthesis

Thermal treatment, or annealing, is a crucial step in many precursor-based syntheses to crystallize the material and achieve the desired stoichiometry. These processes are conducted under controlled atmospheres to prevent oxidation and the formation of undesired phases. For instance, after depositing platinum onto sulfide minerals from an aqueous solution of H₂PtCl₆, thermal treatment in an inert atmosphere is necessary to stabilize the PtS₂ phase.

The synthesis of PtS₂ thin films often involves a thermally assisted conversion (TAC) process. researchgate.netrsc.org In this method, a thin film of platinum is first deposited on a substrate and then annealed in a sulfur-rich atmosphere. nih.gov The temperature for this process is a critical parameter; optimal growth for some methods occurs around 700°C. Temperatures that are too low (≤600°C) may result in incomplete sulfurization, while excessively high temperatures (≥800°C) can lead to decomposition. The process is typically carried out in a quartz-tube furnace under a flow of inert gas, such as a 10% H₂/Ar mixture, to maintain a controlled environment. nih.gov

| Synthesis Parameter | Condition | Outcome | Reference |

| Temperature | ≤600°C | Incomplete sulfidation | |

| 700°C | Optimal growth | ||

| ≥800°C | Decomposition | ||

| Atmosphere | Inert (e.g., Ar, N₂) | Prevents oxidation, stabilizes PtS₂ | |

| Sulfur-to-Platinum Ratio | 10:1 (molar excess) | Ensures complete conversion to PtS₂ |

Facile Precursor Reduction Approaches

Facile synthesis methods aim to produce PtS₂ through simpler, often lower-temperature, and more environmentally friendly chemical reduction pathways. These methods are particularly useful for creating nanomaterials. One approach involves the use of Preyssler polyoxometalates as a photocatalyst, reducing agent, and stabilizer under UV irradiation to synthesize PtS₂ nanoparticles from H₂PtCl₆. kashanu.ac.ir

Another method involves the carbonization of freeze-dried agarose (B213101) gels containing potassium tetrachloroplatinate at 800°C under a nitrogen atmosphere. researchgate.net This process yields PtS₂ nanoparticles embedded within a porous carbon matrix. researchgate.net The reduction of platinum precursors can also be achieved using various reducing agents like ethanol (B145695) or sodium borohydride (B1222165) (NaBH₄) after impregnation onto a carbon support. iieta.org Studies have shown that the choice of reducing agent significantly impacts the reduction level and the resulting electrocatalytic activity of the material. iieta.org For example, ethanol has been found to be effective in reducing platinum precursors, leading to a lower PtOₓ/Pt ratio compared to other agents under similar conditions. iieta.org

Vapor-Phase Deposition and Growth Techniques for PtS₂

Vapor-phase techniques are instrumental in fabricating high-quality, crystalline PtS₂, especially in the form of thin films and single crystals, which are essential for electronic and optoelectronic device applications.

Chemical Vapor Transport (CVT) for Single Crystal Growth

Chemical Vapor Transport (CVT) is a widely used method for growing high-quality single crystals of TMDs, including PtS₂. smolecule.comaip.org The process takes place in a sealed quartz ampoule containing the precursor materials (platinum and sulfur) and a transport agent. arxiv.orgifpan.edu.pl The ampoule is placed in a furnace with a temperature gradient. mdpi.com The transport agent, typically a halogen like iodine or phosphorus, reacts with the solid material in the hotter zone to form a volatile gaseous species. smolecule.comresearchgate.netacs.org This gas then diffuses to the cooler zone, where the reverse reaction occurs, depositing the material as a single crystal and releasing the transport agent to continue the cycle. ifpan.edu.plresearchgate.net

For PtS₂ growth, phosphorus has been identified as a suitable transport agent. smolecule.comresearchgate.net The CVT method allows for precise control over stoichiometry and crystal quality, yielding bulk crystals that can be mechanically exfoliated to produce few-layer flakes. aip.org

Direct Sulfurization of Platinum Films (e.g., Magnetron Sputtering Pre-deposition)

A prevalent and scalable technique for producing large-area PtS₂ thin films is the direct sulfurization of a pre-deposited platinum film. aip.org This method often begins with the deposition of a thin platinum layer (e.g., 10–20 nm) onto a substrate, such as SiO₂/Si, using magnetron sputtering under an argon plasma. aip.org

Following deposition, the platinum-coated substrate is placed in a furnace for sulfurization. This can be done in a standard chemical vapor deposition (CVD) furnace or a specialized CVT furnace. aip.org The substrate and a sulfur source (e.g., high-purity sulfur powder) are heated, causing the sulfur to vaporize and react with the platinum film. The reaction pressure is a key factor in forming high-quality PtS₂. aip.org A hybrid approach combining magnetron sputtering with CVT has been shown to be effective for growing monocrystalline PtS₂ on substrates. nih.govaip.orgresearchgate.net This process typically involves heating the platinum-coated substrate in the presence of sulfur vapor to temperatures between 650–750°C for 2–4 hours. Molecular dynamics simulations suggest that PtS₂ growth begins with sulfur atoms adsorbing onto platinum clusters, initiating a Volmer-Weber (island) growth mode where 3D islands nucleate and merge into a continuous film.

Plasma Enhanced Chemical Vapor Deposition (PECVD) for Thin Films

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a process utilized for depositing thin films from a gaseous state onto a substrate. wikipedia.org It is a form of chemical vapor deposition (CVD) that employs a plasma to facilitate chemical reactions among gaseous precursor molecules. wikipedia.orgimpactcoatings.com The plasma, typically generated by radio frequency (RF) or direct current (DC) discharge, contains energetic electrons and ions capable of breaking chemical bonds. wikipedia.orgceitec.cz This activation of reactants allows the deposition process to occur at significantly lower temperatures compared to traditional thermal CVD, making PECVD suitable for temperature-sensitive substrates like plastics. impactcoatings.comceitec.czvistec.ac.th

In the PECVD process, precursor gases are introduced into a reaction chamber where the plasma is created. wikipedia.org The energetic electrons in the plasma collide with gas molecules, generating radicals and other reactive species. ceitec.cz These fragments then deposit onto the substrate, assembling into a thin film. impactcoatings.com The bombardment of the growing film by ions from the plasma can increase the film's density and help remove contaminants, thereby improving its mechanical and electrical properties. wikipedia.org

Precise control over process parameters such as gas flow, pressure, power, and substrate temperature is crucial for maintaining stable and reproducible deposition conditions. impactcoatings.com By carefully managing the mixture of chemicals and gases, coatings of varying chemical compositions can be achieved. impactcoatings.com PECVD can be used to create films ranging from a few tens of nanometers to several micrometers in thickness. ceitec.cz

| Parameter | Role in PECVD Process |

| Precursor Gases | Provide the source elements (e.g., silicon, oxygen) for the film. ceitec.czgoogle.com |

| Plasma | Activates precursor gases at low temperatures by creating reactive species. ceitec.czvistec.ac.th |

| Substrate Temperature | Influences film properties; lower temperatures are a key advantage of PECVD. impactcoatings.comvistec.ac.th |

| RF/DC Power | Creates and sustains the plasma environment. wikipedia.org |

| Pressure | Affects the plasma density and reaction kinetics. wikipedia.orgimpactcoatings.com |

Challenges and Control in PtS₂ Synthesis

The synthesis of high-quality Platinum(IV) sulfide (PtS₂) presents notable challenges, primarily due to the existence of a more stable, non-layered Platinum(II) sulfide (PtS). rsc.orgsmolecule.comresearchgate.net This competing phase can often form alongside or instead of PtS₂, leading to impurities and difficulties in obtaining pure materials. rsc.orgsmolecule.com

Mitigation of Platinum(II) Sulfide (PtS) Formation

A significant hurdle in the synthesis of PtS₂ is the propensity for the formation of the more thermally stable monosulfide, PtS. rsc.orgresearchgate.net The presence of two stable platinum sulfides can lead to mixed-phase samples, complicating characterization and application. rsc.org

Several strategies are employed to favor the formation of PtS₂ over PtS:

Temperature Control : The reaction temperature is a critical parameter. Optimal growth for PtS₂ occurs at specific temperatures, for instance, around 700°C in some chemical vapor transport (CVT) methods. Temperatures that are too low (≤600°C) may result in incomplete sulfidation, while excessively high temperatures (≥800°C) can promote the decomposition of PtS₂.

Precursor Ratio : Utilizing a molar excess of the sulfur source relative to the platinum precursor is essential to ensure the complete conversion of platinum into the disulfide phase (PtS₂). A sulfur-to-platinum ratio of 10:1 has been used to facilitate this conversion.

Thermally Assisted Conversion (TAC) : In the TAC process, which is a common method for producing uniform, large-scale 2D material films, the formation of the intermediate PtS phase makes the growth of pure PtS₂ challenging. researchgate.net Careful control over the initial platinum thickness and reaction conditions is necessary to overcome this. researchgate.net

Achieving Stoichiometric Control and Phase Purity

Ensuring the correct stoichiometric ratio of 1:2 for platinum to sulfur and achieving high phase purity are paramount for the synthesis of functional PtS₂. The optoelectronic properties of materials like perovskites, and by extension other semiconductors, are highly dependent on their stoichiometry. whiterose.ac.uk

Key methods for achieving and verifying stoichiometric control include:

Precise Precursor Control : In methods like Chemical Vapor Deposition (CVD), precise control over the flow of sulfur and platinum precursors (e.g., H₂PtCl₆) is critical.

High-Temperature Reactions : Direct reaction of platinum powder with elemental sulfur at high temperatures (>800°C) can produce polycrystalline PtS₂, although this method may suffer from inhomogeneity.

Characterization Techniques : X-ray Diffraction (XRD) and Raman spectroscopy are crucial for confirming the crystallinity and phase purity of the synthesized material. XRD can distinguish the hexagonal structure of PtS₂ from other platinum sulfides. Energy-dispersive X-ray spectroscopy (EDS) is also used to validate purity and stoichiometric ratios.

Scalable Synthesis of High-Quality this compound Thin Films

Developing synthesis methods that are both scalable and capable of producing high-quality thin films is essential for the practical application of PtS₂ in areas like electronics. rsc.orgsmolecule.com While methods like mechanical exfoliation are not suitable for large-scale applications, other techniques have shown promise. researchgate.net

Promising scalable synthesis routes include:

Thermally Assisted Conversion (TAC) : This method is employed to grow large-area PtS₂ thin films with controlled thickness. researchgate.net It typically involves controlling the initial thickness of a precursor platinum film. researchgate.net

Chemical Vapor Deposition (CVD) : CVD and related techniques are widely used for synthesizing PtS₂ thin films. A hybrid approach combining magnetron sputtering to deposit a thin platinum film followed by a CVT or TAC process is a common technique. researchgate.net This method offers a balance between cost-efficiency and the ability to achieve single-crystal growth.

Direct Sulfidation of Platinum Films : A common scalable approach involves depositing a thin film of platinum (e.g., via magnetron sputtering) onto a substrate, which is then sulfurized in a furnace with a sulfur source. This allows for the synthesis of high-quality thin films on various substrates. rsc.org

| Synthesis Method | Key Advantages for Scalability | Typical Substrates |

| Thermally Assisted Conversion (TAC) | Uniform, large-scale, cost-effective production of thin films. researchgate.net | Various, including SiO₂/Si. researchgate.net |

| Chemical Vapor Deposition (CVD) | Controllable synthesis of thin films. | SiO₂/Si. |

| Magnetron Sputtering + Sulfurization | Time-efficient, scalable, produces high-quality films. rsc.org | SiO₂/Si and others. rsc.org |

Mechanistic Insights into PtS₂ Crystal Growth

Understanding the fundamental mechanisms of crystal formation, including nucleation and growth, is critical for controlling the microstructure and properties of the final PtS₂ film. gruppofrattura.it

Nucleation and Island Growth Phenomena (e.g., Volmer-Weber Mode)

The growth of thin films typically begins with a nucleation process on the substrate surface. colostate.edu There are three primary modes of nucleation and growth: Frank-van der Merwe (layer-by-layer), Stranski-Krastanov (layer-plus-island), and Volmer-Weber (island). colostate.edutuwien.ac.atdoitpoms.ac.uk

The growth of PtS₂ often follows the Volmer-Weber, or island growth, mode. This mode occurs when the atoms of the deposited material are more strongly bonded to each other than they are to the substrate. colostate.edudoitpoms.ac.ukresearchgate.net The process unfolds in several stages:

Nucleation : Small, stable 3D clusters or "islands" of the material nucleate at various points on the substrate surface. doitpoms.ac.uk For PtS₂, molecular dynamics simulations show that growth begins with the adsorption of sulfur atoms onto platinum clusters, preferentially at edges and defects.

Island Growth : These initial islands then grow larger in three dimensions. doitpoms.ac.uk

Coalescence : As the islands continue to grow, they impinge on one another and merge, a process known as coalescence. colostate.edutuwien.ac.at This eventually leads to the formation of a continuous, polycrystalline film. gruppofrattura.it

This growth mode is common for systems involving the deposition of metals on insulator substrates, such as SiO₂. colostate.edutuwien.ac.at The use of an inert substrate like SiO₂/Si for PtS₂ growth minimizes lattice mismatch, which can facilitate epitaxial alignment.

Role of Platinum-Sulfur Bond Formation and Layer-by-Layer Assembly

The synthesis of two-dimensional (2D) this compound (PtS₂), a member of the Group 10 transition metal dichalcogenides (TMDs), is a complex process governed by the precise control of platinum-sulfur (Pt-S) bond formation and the subsequent assembly of atomic layers. researchgate.net The inherent stability of the non-layered platinum monosulfide (PtS) phase often presents a significant challenge in the synthesis of the desired layered PtS₂. researchgate.netchemrxiv.org

The formation of PtS₂ initiates with the adsorption of sulfur atoms onto a platinum surface, leading to the creation of Pt-S bonds. Molecular dynamics simulations have shown that sulfur atoms preferentially bind to the edges and defect sites of platinum clusters, which act as nucleation sites for growth. This initial sulfurization process can lead to the formation of an intermediate PtS phase, which is thermodynamically more stable under certain conditions. researchgate.net The conversion of this intermediate to the final PtS₂ product requires further sulfurization. nih.gov

The growth of layered PtS₂ proceeds via a layer-by-layer (LbL) assembly mechanism. advancedsciencenews.com This process is primarily driven by weak van der Waals forces that exist between the sulfur layers of adjacent PtS₂ units. These forces allow for the stacking of individual PtS₂ layers without the formation of strong covalent bonds between them. This is a key characteristic of 2D layered materials and is responsible for many of their unique electronic and mechanical properties. mdpi.com The LbL assembly is a versatile technique that allows for the construction of layered materials by utilizing noncovalent intermolecular forces to bind different components. acs.org

The successful synthesis of high-quality, large-area PtS₂ films often involves methods like chemical vapor deposition (CVD), where a pre-deposited platinum film is exposed to a sulfur-containing atmosphere at elevated temperatures. aip.orgaip.org In this method, the precise control of reaction parameters is crucial to promote the formation of PtS₂ over the more stable PtS. aip.org The process can be conceptualized as a bottom-up approach where the material is constructed atom-by-atom and layer-by-layer. mdpi.com

Influence of Temperature Gradients and Sulfur Partial Pressures on Phase Formation

The selective formation of this compound (PtS₂) over other platinum sulfide phases, such as platinum monosulfide (PtS), is highly dependent on the thermodynamic conditions of the synthesis environment, particularly temperature and sulfur partial pressure. rsc.org The interplay between these two parameters dictates the chemical potential of sulfur and, consequently, the Gibbs free energy of the formation reaction for each phase. rsc.orgresearchgate.net

Temperature Gradients:

Temperature gradients are a critical factor in chemical vapor transport (CVT) methods used for growing PtS₂ crystals. In a typical CVT setup, a temperature difference is established between a source zone (containing the platinum and sulfur precursors) and a growth zone. For instance, a temperature gradient of 800°C at the source to 700°C at the growth zone has been utilized. arxiv.org This gradient drives the transport of volatile platinum and sulfur species from the hotter to the colder region, where supersaturation and subsequent crystal growth occur.

Optimal temperature ranges are crucial for the successful synthesis of PtS₂. Studies have shown that temperatures around 700°C are favorable for the formation of PtS₂ crystals, while temperatures exceeding 800°C can lead to decomposition. Conversely, lower temperatures may result in incomplete sulfurization, yielding a mixture of phases or predominantly the more stable PtS. researchgate.net For example, experiments have shown that at 650°C and 720°C, increasing the temperature leads to a higher concentration of platinum incorporated into pyrrhotite, indicating the temperature's role in phase stability and composition. cambridge.org

Sulfur Partial Pressure:

The partial pressure of sulfur vapor is a key determinant in the phase formation of platinum sulfides. aip.orgaip.org A sufficiently high sulfur partial pressure is necessary to drive the reaction towards the formation of the sulfur-rich PtS₂ phase. aip.org Thermodynamic calculations show that the chemical potential of sulfur increases with increasing sulfur partial pressure, which in turn favors the formation of PtS₂ over PtS. rsc.orgresearchgate.net

Experimental studies using chemical vapor deposition (CVD) have demonstrated this dependence. At very low sulfur pressures (e.g., 10⁻⁵ Pa), no reaction between platinum and sulfur is observed. aip.org As the pressure is increased to 10⁻² Pa, the formation of PtS is initiated. aip.org Further increasing the pressure to 10 Pa results in a mixture of PtS and PtS₂ phases. aip.org Finally, at a sufficiently high pressure of 280 Pa, the complete conversion to PtS₂ is achieved, with a stoichiometric ratio of Pt/S close to the ideal 1:2. aip.org This highlights that a high sulfur partial pressure is a prerequisite for the synthesis of high-quality, single-phase PtS₂. aip.org

The relationship between temperature, sulfur partial pressure, and the resulting platinum sulfide phase can be summarized in a phase diagram. rsc.orgresearchgate.net Such diagrams, derived from thermodynamic calculations, illustrate the stability regions for PtS and PtS₂ as a function of these two parameters. rsc.orgresearchgate.net Generally, PtS is favored at higher temperatures and lower sulfur partial pressures, while PtS₂ formation is promoted at lower temperatures and higher sulfur partial pressures. rsc.org

Table 1: Influence of Sulfur Partial Pressure on Platinum Sulfide Phase Formation at 800°C

| Sulfur Partial Pressure (Pa) | Observed Platinum Sulfide Phase(s) | Stoichiometric Ratio (Pt:S) | Reference |

| 10⁻⁵ | No reaction | - | aip.org |

| 10⁻² | PtS | 1:0.74 | aip.org |

| 10 | PtS + PtS₂ | 1:1.32 | aip.org |

| 280 | PtS₂ | 1:1.87 | aip.org |

Fundamental Structural Characteristics and Electronic Band Engineering of Platinum Iv Sulfide

Crystal Structure Elucidation of PtS₂

The structural arrangement of PtS₂ is a key determinant of its physical and electronic characteristics. It crystallizes in a layered, trigonal structure, which is fundamental to its behavior as a two-dimensional (2D) material. hqgraphene.commaterialsproject.org

Platinum(IV) sulfide (B99878) adopts the cadmium iodide (CdI₂) crystal structure. wikipedia.orgfuncmater.comwikidoc.org This structure is characterized by a hexagonal close-packed lattice of sulfide anions, with the platinum cations occupying all the octahedral holes in alternating layers. wikipedia.orgwikidoc.orgwikipedia.org This arrangement results in what is known as the 1T phase, which is the thermodynamically stable form for PtS₂. aip.orgaip.orgrsc.org This contrasts with more commonly studied TMDCs like Molybdenum disulfide (MoS₂), which typically exhibit a stable 2H phase where the metal atom has trigonal prismatic coordination. aip.orgarxiv.org

In the PtS₂ structure, each platinum atom is octahedrally coordinated, bonded to six sulfur atoms. materialsproject.orgwikipedia.orgrsc.org This forms PtS₆ octahedra that share edges to create a continuous two-dimensional sheet. materialsproject.org The sulfur atoms, in turn, are bonded to three platinum atoms in a pyramidal geometry. wikipedia.orgfuncmater.com

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Trigonal | hqgraphene.commaterialsproject.org |

| Space Group | P-3m1 (No. 164) | materialsproject.orgarxiv.org |

| Lattice Constant (a) | ~3.54 - 3.58 Å | hqgraphene.comrsc.orgrsc.org |

| Lattice Constant (c) | ~5.04 - 5.60 Å | hqgraphene.commaterialsproject.org |

| Pt-S Bond Length | ~2.39 - 2.40 Å | materialsproject.orgrsc.org |

| Coordination Geometry (Pt) | Octahedral (1T Phase) | aip.orgwikipedia.orgrsc.org |

The crystal structure of PtS₂ is inherently layered. ontosight.ai Each individual layer consists of a plane of platinum atoms chemically bonded and sandwiched between two planes of sulfur atoms. aip.orgontosight.ai These composite S-Pt-S layers are stacked vertically. aip.org The forces holding these adjacent layers together are weak van der Waals interactions. hqgraphene.comontosight.ai This weak interlayer coupling is a defining characteristic of many 2D materials, as it allows for the mechanical or chemical exfoliation of the bulk crystal into thinner layers, down to a single monolayer. hqgraphene.comontosight.ai The thickness of a single PtS₂ layer is approximately 0.5 nm. aip.org The interlayer interactions, although weak, are noted to be stronger in PtS₂ than in some other TMDCs, which has a significant influence on its layer-dependent properties. hzdr.deosti.gov

Cadmium Iodide Structural Framework and Octahedral Platinum Coordination

Electronic Band Structure and Properties of PtS₂

The electronic properties of PtS₂ are intrinsically linked to its structure, exhibiting characteristics that are highly dependent on the material's thickness. ontosight.ai

This compound is a semiconductor. hqgraphene.comwikipedia.org A prominent feature of PtS₂ is its widely tunable, layer-dependent bandgap. aip.orgaip.orgresearchgate.net Unlike materials that may transition from indirect to direct bandgaps when thinned to a monolayer (e.g., MoS₂), PtS₂ maintains an indirect bandgap regardless of its thickness, from a single layer to the bulk material. aip.orghqgraphene.comrsc.org

The bandgap of PtS₂ is highly sensitive to the number of layers due to interlayer coupling and quantum confinement effects. aip.orgresearchgate.net For a monolayer, the bandgap is at its widest, reported to be around 1.6 eV to 1.77 eV. aip.orgaip.orghqgraphene.com As the number of layers increases, the bandgap systematically decreases, reaching a value of approximately 0.25 eV for the bulk material. aip.orgaip.orghqgraphene.com This pronounced tunability of the bandgap, spanning a wide energy range, makes PtS₂ a versatile material for various optoelectronic applications. aip.org

| Number of Layers | Bandgap (eV) | Reference |

|---|---|---|

| Monolayer (1L) | 1.6 - 1.77 | aip.orgaip.orghqgraphene.com |

| Bilayer (2L) | ~1.37 (Theoretical) | aip.org |

| Trilayer (3L) | ~1.15 (Theoretical) | aip.org |

| ~7 Layers (~3.8 nm) | ~1.03 (Experimental) | rsc.org |

| Bulk | 0.25 | aip.orgaip.orghqgraphene.com |

Theoretical calculations have predicted that PtS₂ possesses high charge-carrier mobility. aip.orgaip.orgaip.org Some theoretical studies predict a phonon-limited mobility as high as 1107 cm² V⁻¹ s⁻¹, which is greater than that of other well-studied TMDCs like MoS₂. rsc.orgaip.org This high mobility suggests that charge carriers can move through the material with minimal scattering, which is a highly desirable characteristic for high-performance and high-speed electronic devices. rsc.orgrsc.org The combination of a tunable bandgap and high carrier mobility makes PtS₂ a competitive candidate for applications in field-effect transistors and other advanced electronic components. researchgate.netontosight.ai

| Carrier Type | Mobility (cm² V⁻¹ s⁻¹) | Reference |

|---|---|---|

| Electron (Phonon-limited) | ~1107 | rsc.orgaip.org |

Semiconducting Nature and Layer-Dependent Bandgap Modulation

This compound as a Group 10 Transition Metal Dichalcogenide

PtS₂ is classified as a Group 10 transition metal dichalcogenide (TMDC). aip.orgresearchgate.netaip.org The TMDCs are a broad family of compounds with the general formula MX₂, where M is a transition metal and X is a chalcogen (S, Se, or Te). aip.org While research has historically focused on Group 6 TMDCs (e.g., MoS₂, WS₂), the Group 10 TMDCs have emerged as an interesting subcategory due to their distinct properties. aip.orgaip.org

Group 10 TMDCs, including PtS₂, are noted for their high stability in air and unique electronic structures. aip.orgrsc.orgaip.org As mentioned, PtS₂ crystallizes in the 1T structure, which is a key difference from the 2H structure of many Group 6 TMDCs. aip.orgaip.org This structural difference, along with the involvement of the platinum d-orbitals, leads to substantially different electronic band structures and properties compared to their Group 6 counterparts. capes.gov.brresearchgate.net These distinctive features position PtS₂ and other Group 10 TMDCs as promising materials for expanding the functional range of 2D materials in electronic and electrocatalytic applications. aip.orgresearchgate.net

Comprehensive Characterization and Spectroscopic Analysis of Platinum Iv Sulfide

Diffraction and Elemental Composition Analysis

The fundamental characteristics of platinum(IV) sulfide (B99878), including its crystal structure and elemental makeup, are primarily determined through X-ray diffraction and energy-dispersive X-ray spectroscopy.

X-ray Diffraction (XRD) for Crystalline Structure and Phase Identification

X-ray diffraction is a crucial technique for assessing the crystallinity and identifying the phase of PtS₂. Platinum(IV) sulfide adopts the cadmium iodide (CdI₂) crystal structure, which is characterized by sheets of octahedral platinum centers and pyramidal sulfide centers. wikipedia.orgwebelements.co.uk This layered structure consists of a hexagonal layer of platinum atoms sandwiched between two hexagonal layers of sulfur atoms, with van der Waals forces holding the adjacent layers together. nih.gov

The crystalline purity of PtS₂ can be confirmed by comparing its diffraction spectrum with established standards, such as JCPDS 18-972. aip.org Studies on polycrystalline thin films and single crystals of PtS₂ have consistently identified its 1T crystal structure. nih.govrsc.org The lattice parameters for the trigonal unit cell of PtS₂ have been determined as a = b = 0.354 nm and c = 0.504 nm, with α = β = 90° and γ = 120°. hqgraphene.com Furthermore, an in-plane lattice constant of 3.58 ± 0.03 Å has been measured, which aligns well with both theoretical and experimental reports. nih.govrsc.org

Interactive Data Table: XRD Findings for this compound

| Parameter | Value | Reference |

| Crystal Structure | Cadmium Iodide (CdI₂) | wikipedia.orgwebelements.co.uk |

| Crystal System | Trigonal | hqgraphene.com |

| Lattice Constant (a) | 0.354 nm | hqgraphene.com |

| Lattice Constant (b) | 0.354 nm | hqgraphene.com |

| Lattice Constant (c) | 0.504 nm | hqgraphene.com |

| In-plane Lattice Constant | 3.58 ± 0.03 Å | nih.govrsc.org |

| JCPDS Reference | 18-972 | aip.org |

Energy-Dispersive X-ray Spectroscopy (EDS) for Stoichiometric Validation

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is employed to validate the elemental composition and stoichiometry of this compound. This technique confirms the presence of platinum and sulfur and can be used to determine their atomic ratio. hqgraphene.comresearchgate.net For instance, in the synthesis of ammonium (B1175870) tris(pentasulfido)platinum(IV), EDS analysis yielded an atomic ratio of S:Pt of 14.4, which is close to the stoichiometric ratio of 15.0. mdpi.com Analysis of PtS₂ films has also been used to calculate the S-Pt ratio by comparing the relative peak areas in XPS, showing distinct clusters for PtS and PtS₂. rsc.org This validation is essential to ensure the synthesis of pure PtS₂ and to distinguish it from other platinum sulfide phases like platinum(II) sulfide (PtS). hqgraphene.com

Surface and Electronic Structure Probing

The surface properties and electronic band structure of this compound are investigated using a suite of powerful spectroscopic techniques.

X-ray Photoelectron Spectroscopy (XPS) for Oxidation States and Bonding Environments

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the oxidation states of platinum and sulfur in PtS₂ and to characterize their chemical bonding environments. mdpi.com In PtS₂, platinum exists in a +4 oxidation state. cambridge.org

The Pt 4f core level spectrum for PtS₂ shows a characteristic doublet. For films synthesized at 10 Pa, peaks corresponding to the Pt-S bonding in PtS₂ were observed at 74.13 eV (Pt 4f₇/₂) and 77.48 eV (Pt 4f₅/₂). aip.org Another study identified the Pt 4f₇/₂ peak for Pt(IV)-S compounds at approximately 74 eV. mdpi.com These binding energies are distinct from those of metallic platinum (Pt⁰) and Pt(II) sulfide. mdpi.com For comparison, the Pt 4f₇/₂ peak for Pt(II)-S species is found at lower binding energies, around 72.3-72.6 eV. mdpi.com

The S 2p core level spectrum also provides crucial information. In one analysis, two groups of doublets were observed in the S 2p spectrum, confirming the presence of sulfide bonding to platinum. aip.org

Interactive Data Table: XPS Binding Energies for Platinum Species

| Species | Core Level | Binding Energy (eV) | Reference |

| Pt(IV) in PtS₂ | Pt 4f₇/₂ | 74.13 | aip.org |

| Pt(IV) in PtS₂ | Pt 4f₅/₂ | 77.48 | aip.org |

| Pt(IV)-S | Pt 4f₇/₂ | ~74 | mdpi.com |

| Pt(II)-S | Pt 4f₇/₂ | 72.3 - 72.6 | mdpi.com |

| Metallic Pt (Pt⁰) | Pt 4f₇/₂ | ~71.5 | mdpi.com |

Angle-Resolved Photoemission Spectroscopy (ARPES) for Band Structure Mapping

Angle-Resolved Photoemission Spectroscopy (ARPES) is an indispensable tool for directly mapping the electronic band structure of crystalline solids like this compound. mdpi.com ARPES studies have been crucial in revealing the electronic properties of PtS₂ and related 2D materials. nsf.govchemrxiv.org

Research has shown that PtS₂ is a semiconductor with an indirect bandgap. nih.gov The size of this bandgap is layer-dependent, decreasing as the film thickness increases. For a monolayer of PtS₂, the bandgap is approximately 1.6-1.7 eV, while for the bulk material, it reduces to about 0.25 eV. nih.gov ARPES measurements on bilayer Pt-telluride films, a related chalcogenide, have demonstrated the technique's ability to discern changes in the band structure upon annealing, confirming phase transformations. nsf.gov Similarly, ARPES provides detailed insights into the band structure of PtS₂, which is fundamental to understanding its charge transport and optical properties.

Synchrotron X-ray Absorption Spectroscopy (XAS) for Molecular State and Solubility

Synchrotron-based X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local atomic environment and molecular state of elements in various materials, including platinum sulfides in solution. esrf.fracs.org The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. mdpi.comcambridge.org

XAS studies have been instrumental in understanding the solubility and transport of platinum in hydrothermal fluids. esrf.fr Research has revealed that the trisulfur (B1217805) radical ion (S₃•⁻) can form highly stable and soluble complexes with both Pt(II) and Pt(IV), significantly enhancing platinum's mobility in the Earth's crust. esrf.frnih.gov In-situ XAS measurements at elevated temperatures and pressures have allowed for the characterization of these platinum-sulfur complexes. esrf.fr

Furthermore, XANES spectra of reference compounds like PtS and PtS₂ show distinct features that allow for the differentiation between Pt(II) and Pt(IV) oxidation states. cambridge.org The absorption edge position and white-line intensity in Pt L₃-edge XANES spectra are key indicators of the platinum's oxidation state and coordination environment. mdpi.comcambridge.org For example, Pt(IV) compounds generally exhibit a higher energy white-line maximum compared to their Pt(II) counterparts. mdpi.com This technique provides crucial information on the molecular-level interactions that govern the behavior of platinum sulfides in both geological and synthetic systems.

Microscopic and Spectroscopic Imaging Techniques

The detailed analysis of this compound (PtS₂) relies on a suite of advanced microscopic and spectroscopic techniques. These methods provide critical insights into the material's nanoscale morphology, surface features, vibrational properties, and electronic behavior, which are essential for its application in electronics and catalysis.

Transmission Electron Microscopy (TEM, HRTEM, HAADF-STEM) for Nanoscale Morphology

Transmission Electron Microscopy (TEM) and its associated techniques are indispensable for visualizing the nanoscale structure of PtS₂. High-Resolution TEM (HRTEM) allows for the direct imaging of the crystalline lattice, providing definitive evidence of the material's atomic arrangement.

Researchers have successfully used HRTEM to characterize the crystalline quality of PtS₂ films and nanosheets. researchgate.netresearchgate.net HRTEM images reveal clear lattice fringes, which are the visual manifestation of the ordered planes of atoms within the crystal. The measured spacing between these fringes serves as a fingerprint for the material's crystallographic planes. For instance, a lattice spacing of 0.261 nm has been identified, corresponding to the (101) plane of PtS₂. polyu.edu.hk In another study, a lattice spacing of 0.24 nm was observed, which corresponds to the Pt-S bond distance. osti.gov The hexagonal arrangement of atoms, characteristic of the PtS₂ structure, can also be directly observed. whiterose.ac.uk Selected Area Electron Diffraction (SAED) patterns obtained via TEM further confirm the single-crystalline nature of the PtS₂ films. researchgate.net

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a complementary technique that is particularly sensitive to the atomic number of the elements in the sample (Z-contrast). nih.gov This makes it highly effective for elemental mapping. In the case of PtS₂, HAADF-STEM imaging, combined with Energy Dispersive X-ray Spectroscopy (EDS), confirms the uniform distribution of platinum and sulfur atoms throughout the nanosheets, verifying the chemical composition and homogeneity of the material. researchgate.netwhiterose.ac.uk

Table 1: HRTEM Lattice Spacing Data for PtS₂

| Observed Lattice Spacing (nm) | Corresponding Crystallographic Information | Reference |

|---|---|---|

| 0.261 | (101) plane | polyu.edu.hk |

| 0.24 | Pt-S bond distance | osti.gov |

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography of materials over larger areas than TEM. newtec.frnih.gov For PtS₂, SEM analysis is crucial for assessing the quality and morphology of thin films and synthesized nanostructures.

Atomic Force Microscopy (AFM) for Surface Roughness and Layer Analysis

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to measure surface topography with nanoscale precision. icspicorp.com It is particularly valuable for characterizing two-dimensional materials like PtS₂, as it can determine the thickness of exfoliated or grown layers and quantify surface roughness. researchgate.netoamjms.eu

AFM measurements have confirmed the layered growth of PtS₂. Studies have successfully used AFM to measure the thickness of PtS₂ nanosheets, with findings showing thicknesses in the range of 4 to 5 nm. researchgate.net Other research on PtS₂ quantum dots reported an average thickness of 2.9 nm. polyu.edu.hkpolyu.edu.hk This layer-by-layer analysis is essential for understanding the thickness-dependent properties of the material.

In addition to thickness, AFM provides quantitative data on surface roughness, a critical parameter for electronic and optoelectronic applications where a smooth surface is often required. researcher.life The technique operates by scanning a sharp tip over the surface and can generate detailed three-dimensional topographic maps. oamjms.eu

Table 2: AFM Thickness Measurements of PtS₂ Nanostructures

| PtS₂ Structure | Measured Thickness (nm) | Reference |

|---|---|---|

| Nanosheets | 4-5 | researchgate.net |

| Quantum Dots | 2.9 (average) | polyu.edu.hkpolyu.edu.hk |

Raman Spectroscopy for Vibrational Fingerprints and Phase Distinction

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a material. spectroscopyonline.com It serves as a powerful tool for phase identification, quality assessment, and the study of interlayer interactions in layered materials like PtS₂.

The Raman spectrum of PtS₂ is characterized by two prominent peaks corresponding to specific vibrational modes: the in-plane E_g mode and the out-of-plane A_1g mode. researchgate.net The positions of these peaks are sensitive to the number of layers in the material. For bulk PtS₂, the E_g mode typically appears around 310 cm⁻¹, while the A_1g mode can be found at approximately 325-340 cm⁻¹. acs.orgnih.gov Specifically, research has identified the E_g peak at 310 cm⁻¹ and two A_1g peaks (A_1g¹ and A_1g²) at 325 cm⁻¹ and 340 cm⁻¹, respectively. acs.orgnih.gov The presence and specific frequencies of these modes are considered a vibrational fingerprint, confirming the correct phase and high crystalline quality of the synthesized PtS₂. researchgate.net Studies have shown that these Raman scattering features are layer-dependent, making Raman spectroscopy a valuable technique for distinguishing between monolayer, few-layer, and bulk PtS₂. aip.org

Table 3: Characteristic Raman Modes of this compound

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Description | Reference |

|---|---|---|---|

| E_g | ~310 | In-plane vibration of sulfur atoms | acs.orgnih.gov |

| A_1g¹ | ~325 | Out-of-plane vibration of sulfur atoms | acs.orgnih.gov |

| A_1g² | ~340 | Out-of-plane vibration of sulfur atoms | acs.orgnih.gov |

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is used to investigate the electronic and optical properties of materials by measuring the light emitted after excitation with a higher energy light source. While bulk PtS₂ has an indirect bandgap, which typically results in weak photoluminescence, its quantum dot (QD) form exhibits significant and tunable light emission due to quantum confinement effects. polyu.edu.hknih.gov

Studies on PtS₂ quantum dots have demonstrated excitation-dependent photoluminescence. polyu.edu.hkpolyu.edu.hk For example, when the excitation wavelength is varied from 300 nm to 480 nm, the emission peak of PtS₂ QDs shifts, with wavelengths ranging from 381.5 nm to 548 nm. nih.govrsc.org A maximum emission peak has been observed at 407.2 nm under an excitation wavelength of 330 nm. polyu.edu.hkpolyu.edu.hk In another study, a maximum emission peak was found at 468.5 nm with an excitation of 380 nm. nih.govrsc.org This tunable luminescence opens up possibilities for PtS₂ QDs in various optoelectronic and bio-imaging applications. The quantum yield, a measure of the efficiency of the photoluminescence process, has been reported to be as high as 14.42% for PtS₂ QDs. rsc.org

Table 4: Photoluminescence Properties of PtS₂ Quantum Dots

| Excitation Wavelength (nm) | Maximum Emission Peak (nm) | Quantum Yield (%) | Reference |

|---|---|---|---|

| 330 | 407.2 | - | polyu.edu.hkpolyu.edu.hk |

| 380 | 468.5 | 14.42 | nih.govrsc.org |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This technique provides information about the chemical bonds and molecular structure of a material.

While FTIR is a common characterization technique, detailed research findings focusing specifically on the FTIR spectrum of pure this compound are not as extensively reported in the available literature compared to other techniques like Raman spectroscopy. However, it is a key method used in the broader characterization of platinum-sulfur-containing nanoparticles to identify the presence of specific functional groups and bonds. osti.gov For instance, in the analysis of platinum-dimercaptosuccinic acid nanoparticles, FTIR is used alongside other methods to fully characterize the engineered nanoparticles. osti.gov Broad peaks observed between 600 and 800 cm⁻¹ in related sulfur-containing polymers have been assigned to the carbon-sulfur bond, and the sulfur-sulfur bond region is typically identified between 425 cm⁻¹ and 550 cm⁻¹. rsc.org

Thermal and Electrical Characterization Methods

The thermal and electrical properties of this compound (PtS₂) are crucial for its potential applications in electronics and thermoelectric devices. This section delves into the characterization techniques used to assess its thermal stability, purity, and key electrical transport parameters.

Thermogravimetric Analysis (TGA) for Thermal Stability and Purity Assessment

Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability and purity of materials by measuring changes in mass as a function of temperature. For this compound, TGA is employed to monitor the loss of sulfur at elevated temperatures, providing insights into its decomposition pathway and the presence of impurities.

Impurities, such as residual metallic platinum or incomplete sulfurization, can be identified through TGA. For example, a lower-than-expected sulfur loss would suggest the presence of metallic platinum in the initial sample. The data obtained from TGA is often cross-validated with other techniques like X-ray photoelectron spectroscopy (XPS) and energy-dispersive X-ray spectroscopy (EDS) to ensure a comprehensive assessment of purity.

Table 1: Representative TGA Parameters for Material Characterization

| Parameter | Description | Typical Application for PtS₂ |

| Heating Rate | The rate at which the sample temperature is increased. | Controlled heating, often 5-20 °C/min, to resolve decomposition steps. mdpi.com |

| Atmosphere | The gas surrounding the sample during the analysis. | Inert (e.g., Nitrogen, Argon) to prevent oxidation. rsc.orgresearchgate.net |

| Temperature Range | The starting and ending temperatures of the analysis. | From room temperature to above the decomposition temperature of PtS₂. core.ac.uk |

| Mass Loss | The percentage change in the mass of the sample. | Quantifies sulfur loss and indicates purity. acs.org |

| Inflection Point | The temperature of the maximum rate of mass loss. | Helps identify specific decomposition events. acs.org |

Four-Point Resistivity Measurements

The four-point probe technique is a standard method for measuring the electrical resistivity of semiconductor materials, including thin films of PtS₂. tek.comfytronix.com This method is preferred as it eliminates errors arising from contact resistance between the probes and the material. tek.comfour-point-probes.com The setup consists of four equally spaced, collinear probes that are brought into contact with the sample. fytronix.com A known DC current is passed through the two outer probes, and the resulting voltage drop is measured across the two inner probes. fytronix.comresearchgate.net

The sheet resistance (R_s), measured in ohms per square (Ω/□), can be calculated from the measured current (I) and voltage (V). pveducation.org For a thin film with thickness significantly less than the probe spacing, the sheet resistance is given by:

R_s = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I) pveducation.org

The bulk resistivity (ρ), in Ω·cm, can then be determined by multiplying the sheet resistance by the thickness (t) of the film:

ρ = R_s * t pveducation.org

For PtS₂, which behaves as a semiconductor, resistivity measurements are crucial for understanding its electrical characteristics. researchgate.net Research has reported resistivity values for PtS₂ thin films. For example, a study on a PtS₂ sample reported a resistivity of 9.53 × 10⁻³ Ω·cm. qdusa.com Another investigation on thin-film platinum monosulfide (PtS) formed on aluminum sesquioxide on sapphire also utilized four-point resistivity measurements for electrical characterization. researchgate.net

Table 2: Data from Four-Point Resistivity Measurement of a PtS₂ Sample

| Parameter | Value | Unit |

| Resistivity (ρ) | 9.53 × 10⁻³ | Ω·cm |

| Data sourced from a Hall Effect Measurement Handbook. qdusa.com |

Hall-Effect Transport Measurements for Carrier Concentration and Mobility

Hall-effect measurements are a powerful tool for determining key transport properties of semiconducting materials, such as carrier type (n-type or p-type), carrier concentration, and mobility. qdusa.commicroworld.eu This technique is often performed in conjunction with resistivity measurements, frequently using a van der Pauw geometry, which is suitable for arbitrarily shaped samples. qdusa.comresearchgate.net

The measurement involves placing the sample in a magnetic field perpendicular to the direction of current flow. The magnetic field exerts a Lorentz force on the charge carriers, causing them to accumulate on one side of the sample and generating a transverse voltage known as the Hall voltage (V_H). qdusa.com

From the Hall voltage, the Hall coefficient (R_H) can be calculated. The carrier concentration (n or p) is inversely proportional to the Hall coefficient. The carrier type is determined by the sign of the Hall coefficient; a negative R_H indicates n-type carriers (electrons), while a positive R_H indicates p-type carriers (holes). qdusa.com

The carrier mobility (μ), a measure of how quickly charge carriers move through the material under an electric field, can be calculated from the Hall coefficient and the resistivity (ρ) using the formula:

μ = |R_H| / ρ qdusa.com

Studies on PtS₂ have utilized Hall-effect measurements to characterize its electronic properties. For instance, one study on a PtS₂ sample with 5 to 6 layers determined it to be p-type with a carrier concentration of 1.89 × 10²⁰ cm⁻³ and a mobility of 3.5 cm²/V·s. qdusa.com Another investigation on platinum monosulfide (PtS) reported it to be an n-type semiconductor with a carrier concentration of approximately 1.2 × 10¹⁵ cm⁻³ and a mobility of about 16 cm²/V·s. researchgate.netresearchgate.net Theoretical calculations have even predicted a high mobility of 1107 cm²/V·s for two-dimensional PtS₂. rsc.org

Table 3: Hall-Effect Measurement Data for Platinum Sulfide Compounds

| Compound | Carrier Type | Carrier Concentration (cm⁻³) | Mobility (cm²/V·s) | Source |

| This compound (PtS₂) | p-type | 1.89 × 10²⁰ | 3.5 | qdusa.com |

| Platinum monosulfide (PtS) | n-type | ~1.2 × 10¹⁵ | ~16 | researchgate.netresearchgate.net |

Thermodynamic Principles and Reaction Mechanisms Involving Platinum Iv Sulfide

Thermodynamics of PtS₂ Formation and Stability

The formation and stability of Platinum(IV) sulfide (B99878) (PtS₂) are governed by fundamental thermodynamic principles, including Gibbs free energy and chemical equilibrium, which are sensitive to conditions like temperature and pressure.

The standard Gibbs free energy of formation (ΔGf°) represents the change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states. wikipedia.orgkhanacademy.org For a reaction to be spontaneous, the change in Gibbs free energy (ΔG) must be negative. libretexts.org

The stability of platinum sulfides can be visualized through phase diagrams, which map the stable phases as a function of temperature and the partial pressure of sulfur. In the platinum-sulfur system, the formation of PtS₂ from platinum monosulfide (PtS) and sulfur is represented by the reaction:

PtS + S ⇌ PtS₂

Calculated phase diagrams show distinct regions where either PtS or PtS₂ is the thermodynamically stable phase. researchgate.net The boundary between these regions corresponds to conditions where the Gibbs free energy change (ΔG) for the reaction is zero. researchgate.net In the region where PtS₂ is stable, ΔG is negative. researchgate.net Thermodynamic data for platinum group minerals are limited, but calculations place sulfides like PtS₂ among the more stable phases in relevant geological systems. mdpi.com

The equilibrium constant (K) for a chemical reaction indicates the position of equilibrium but does not provide information on the reaction rate. solubilityofthings.com The value of K is dependent on temperature. solubilityofthings.com For exothermic reactions, an increase in temperature leads to a decrease in K, while for endothermic reactions, an increase in temperature causes K to increase. solubilityofthings.com

In the context of PtS₂ formation and dissolution, equilibrium constants are crucial for quantifying the extent of these reactions under various conditions. For instance, the dissolution of platinum sulfide phases in hydrothermal fluids is described by specific equilibrium constants that show a strong dependence on temperature. researchgate.netresearchgate.net

Gibbs Free Energy of Formation (ΔGf) and Phase Diagrams

Dissolution Behavior and Complexation in Aqueous Environments

While generally considered poorly soluble, platinum sulfides can exhibit significant dissolution and mobility in aqueous fluids under specific geochemical conditions, particularly in hydrothermal systems. researchgate.netesrf.fr This mobility is facilitated by the formation of stable aqueous complexes with sulfur-containing ligands. goldschmidt.info

PtS(s) + 3H₂S(aq) ⇌ Pt(HS)₄²⁻ + 2H⁺ researchgate.netresearchgate.net

The equilibrium constant (β₄) for this reaction has been determined over a temperature range of 25–300 °C, demonstrating its temperature dependency. researchgate.netresearchgate.net

Table 1: Equilibrium Constant for PtS Dissolution

This table presents the equation governing the equilibrium constant for the dissolution of solid platinum sulfide (PtS) to form the platinum(II) tetrahydrosulfide complex in aqueous hydrogen sulfide solutions.

| Reaction | Temperature Range | Pressure Range | Equilibrium Constant Equation (log₁₀β₄) | Source |

| PtS(s) + 3H₂S(aq) ⇌ Pt(HS)₄²⁻ + 2H⁺ | 25–300 °C | Psat–600 bar | 0.9 × 1000/T(K) – 19.7 (±0.5) | researchgate.netresearchgate.net |

Experimental and simulation studies have identified the platinum(II) tetrahydrosulfide complex, Pt(HS)₄²⁻, as the major platinum-bearing species in reduced, H₂S-dominated hydrothermal fluids at near-neutral pH and moderate temperatures (≤350 °C). researchgate.netgoldschmidt.info Molecular dynamics simulations have been used to estimate the stepwise formation constants for a series of Pt(II)-HS complexes, including Pt(HS)⁺, Pt(HS)₂⁰, Pt(HS)₃⁻, and Pt(HS)₄²⁻. researchgate.net Despite being the dominant hydrosulfide (B80085) complex, the maximum solubility it affords (around 1 ppb Pt) is considered too low to explain the significant transport and concentration of platinum observed in many natural hydrothermal systems. researchgate.netnih.gov This suggests that other, more effective ligands must be involved. researchgate.net

Recent research has revealed the critical role of the trisulfur (B1217805) radical ion, [S₃•]⁻, in the hydrothermal transport of platinum. esrf.frresearchgate.netpnas.org This radical ion forms exceptionally stable and soluble complexes with both Pt(II) and Pt(IV) at elevated temperatures (around 300 °C). nih.govnih.gov These complexes can increase the solubility and transport efficiency of platinum by up to 10,000 times compared to conventional ligands like chloride, hydroxide (B78521), or even hydrogen sulfide (HS⁻). esrf.frpnas.orgnih.gov

The trisulfur radical ion is a key species in sulfur-rich fluids under intermediate redox conditions and is capable of carrying tens to hundreds of grams of platinum per cubic meter of fluid. esrf.fr The affinity of Pt(II) for the [S₃•]⁻ ligand is remarkably high, as shown by the ligand exchange reaction:

Pt(HS)₄²⁻ + 2[S₃•]⁻ ⇌ Pt(HS)₂([S₃•]⁻)₂²⁻ + 2HS⁻

The equilibrium constant for this reaction at 300 °C and 500 bar is approximately 10⁸·⁷, indicating that Pt(II) is about 10,000 times more likely to bond with [S₃•]⁻ than with HS⁻ under these conditions. nih.gov This discovery has profound implications for models of ore deposit formation and offers new avenues for the selective extraction of platinum. researchgate.netnih.gov

Table 2: Identified Aqueous Platinum-Sulfur Complexes

This table summarizes the key aqueous complexes involved in the hydrothermal transport of platinum.

| Complex Ion | Formula | Conditions of Predominance | Significance in Pt Transport | Source(s) |

| Platinum(II) tetrahydrosulfide | Pt(HS)₄²⁻ | Reduced, H₂S-dominated fluids, moderate T (≤350°C), near-neutral pH | Major hydrosulfide complex, but provides limited solubility (~1 ppb). | researchgate.netgoldschmidt.info |

| Platinum(II)-trisulfide complex | Pt(HS)₂([S₃•]⁻)₂²⁻ | S-bearing fluids with [S₃•]⁻, elevated T (~300°C) | Enhances Pt solubility by 4-5 orders of magnitude over hydrosulfide complexes. | nih.gov |

| Platinum(IV)-trisulfide complex | PtIV(HS)₃(H₂O)([S₃•]⁻)₂⁻ | S-bearing fluids with [S₃•]⁻, elevated T (~300°C) | Forms highly stable and soluble species, enabling efficient Pt transport. | nih.govresearchgate.net |

Formation of Platinum(II) Tetrahydrosulfide Complexes (Pt(HS)₄²⁻)

Electrochemical Reaction Mechanisms

The electrochemical behavior of platinum(IV) sulfide (PtS₂) is critical in various applications, including catalysis and sensing. Its reaction mechanisms are characterized by complex redox processes and the formation of surface layers that can influence electrode activity.

Redox Processes and Their Role in Electrochemical Systems

This compound is an active participant in electrochemical redox reactions. In systems designed for catalysis, such as the hydrogen evolution reaction (HER), the interplay between platinum and platinum sulfide is crucial. Composites of platinum and platinum sulfide (Pt/PtS) have been shown to facilitate rapid charge transfer due to a strong synergistic effect between the two materials. researchgate.net This enhanced charge transfer is beneficial for electrocatalytic reactions, as the weaker metal-sulfur ionic bonds, compared to metal-oxygen bonds, help to lower the kinetic barrier for processes like water splitting. researchgate.net

The electrochemical oxidation of sulfide ions on a platinum electrode is a key process that can lead to the formation of PtS₂. Studies using cyclic voltammetry in sulfide-containing solutions reveal distinct anodic currents that are absent without sulfide, indicating that the currents result from the oxidation of sulfide ions. researchgate.net A typical cyclic voltammogram for sulfide oxidation on a platinum electrode in a 3.5% NaCl solution shows three anodic features at potentials of -0.1 V, 0.475 V, and 1.0 V versus a silver/silver chloride (Ag/AgCl) reference electrode. researchgate.net These peaks correspond to various electrochemical oxidation reactions occurring at the electrode surface. researchgate.net The initial oxidation of hydrosulfide ions (HS⁻) is understood to form elemental sulfur (S⁰), which can then be further oxidized to sulfate (B86663) (SO₄²⁻). wikipedia.org

In the context of electrocatalysis, a composite of platinum/platinum sulfide on sulfur-doped carbon nanosheets (PPS/C) has demonstrated superior performance for the HER in acidic media. Research has reported the following performance metrics for a PPS/C-400 catalyst in 0.5 M H₂SO₄:

| Parameter | Value | Reference |

| Overpotential at 10 mA cm⁻² | 41.3 mV | researchgate.net |

| Tafel Slope | 43.1 mV dec⁻¹ | researchgate.net |

| Mass Activity at 30 mV | 0.362 A mgₚₜ⁻¹ | researchgate.net |

| Comparison to Commercial Pt/C | 1.88 times higher mass activity | researchgate.net |

This interactive table summarizes the electrochemical performance data for the PPS/C-400 catalyst.

Theoretical Modeling of Reaction Pathways

Theoretical modeling provides fundamental insights into the reaction mechanisms of this compound at the atomic level. Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) are employed to understand its formation, stability, and interaction with other species.

Density Functional Theory (DFT) for Adsorption and Defect-Mediated Processes

Density Functional Theory (DFT) is a powerful computational quantum mechanical method used to investigate the electronic structure of materials. wikipedia.org It allows for the modeling of material behavior from first principles, without requiring empirical parameters. wikipedia.org For PtS₂, DFT calculations are instrumental in understanding its fundamental properties and catalytic activity.

DFT has been used to model defect-mediated catalytic pathways, providing insights into how structural imperfections can influence reactivity. Studies have applied DFT to investigate the adsorption and sensing capabilities of transition metal-doped PtS₂ monolayers toward toxic gases like carbon monoxide (CO), nitrogen monoxide (NO), and hydrogen sulfide (H₂S). researchgate.net Furthermore, DFT calculations have been used to study the adsorption of sulfur on various surfaces of platinum, finding that sulfur preferentially adsorbs on high-coordination sites on most surfaces. researchgate.net

The electronic properties of PtS₂, which are crucial for its electrochemical and catalytic functions, are also explored using DFT. For instance, calculations have determined the band gap of 1T-PtS₂ and its dependence on the number of layers, revealing its semiconductor properties. researchgate.net Such theoretical studies are often complemented by experimental techniques like angle-resolved photoemission spectroscopy (ARPES) to map the band structure.

The table below summarizes key applications of DFT in studying PtS₂ and related systems.

| Application of DFT | Finding | Reference |

| Adsorption on Pt(111) | Thiophene has two main adsorption configurations; hydrogenation does not lower the C-S bond cleavage energy barrier. | acs.org |

| Adsorption on PtS₂ | Transition metal-doped PtS₂ monolayers show potential for sensing CO, NO, and H₂S. | researchgate.net |

| Electronic Structure | The band gap of 1T-PtS₂ is layer-dependent. | researchgate.net |

| Defect-Mediated Catalysis | Provides a framework to model catalytic pathways involving defects. | |

| Sulfur Adsorption on Pt | Sulfur prefers high-coordination sites on most Pt surfaces. | researchgate.net |

This interactive table highlights various research findings obtained through Density Functional Theory calculations.

Molecular Dynamics (MD) Simulations for Growth and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time, based on classical mechanics. valencelabs.com This technique is particularly useful for simulating dynamic processes like crystal growth and the behavior of molecules in solution. valencelabs.comnih.gov

MD simulations have provided detailed insights into the growth mechanism of PtS₂ crystals. These simulations show that the growth process begins with the adsorption of sulfur atoms onto platinum clusters, leading to the formation of Pt-S bonds. The growth is described as following a Volmer-Weber (island) mode, where three-dimensional islands nucleate on the substrate and then coalesce to form continuous layers. Key observations from these simulations include:

Nucleation Sites: Sulfur shows a preference for binding to the edges and defects of platinum clusters, which results in asymmetric growth fronts.

Layer-by-Layer Assembly: The stacking of layers is facilitated by van der Waals interactions between the sulfur layers, without forming covalent bonds between them.

Anisotropic Expansion: The crystals exhibit faster growth along the researchgate.net direction, which is attributed to a lower activation energy for the attachment of sulfur atoms.

In addition to crystal growth, MD simulations have been used to study the behavior of platinum sulfide complexes in solution. First-principles MD simulations have been employed to investigate the structure, composition, and stability of platinum sulfide complexes in hydrothermal fluids. These studies helped to identify tetrahydrosulfide, Pt(HS)₄²⁻, as the dominant platinum-bearing complex in aqueous solutions containing hydrogen sulfide over a wide range of concentrations and temperatures up to 300 °C. MD simulations have also been used to investigate the mechanical properties of PtS₂ monolayers containing defects, showing how defects can influence the material's structural integrity. researchgate.net

Catalytic Performance and Mechanistic Investigations of Platinum Iv Sulfide

Electrocatalytic Applications

Platinum(IV) sulfide (B99878) (PtS₂), also known as platinum disulfide, has emerged as a significant material in electrocatalysis, particularly for the hydrogen evolution reaction (HER), a key process in water splitting for hydrogen production. mdpi.comresearchgate.net Its unique electronic structure and the incorporation of sulfur present opportunities to enhance catalytic efficiency while potentially reducing the reliance on costly pure platinum. mdpi.com

Hydrogen Evolution Reaction (HER) Efficiency and Kinetics

The efficiency of an HER electrocatalyst is primarily evaluated by its overpotential (the extra potential required to drive the reaction at a certain rate) and its Tafel slope, which provides insight into the reaction kinetics. utwente.nlnih.gov A lower overpotential and a smaller Tafel slope are indicative of a more efficient catalyst. utwente.nl

Research has shown that platinum dichalcogenides, including PtS₂, are effective for the HER. researchgate.net For instance, PtS₂ has been reported to exhibit an overpotential of 83 mV to achieve a current density of 10 mA cm⁻² with a corresponding Tafel slope of 216 mV/dec. researchgate.net Another study on a Pt/PtS heterostructure on sulfur-doped carbon (PPS/C-400) demonstrated superior performance, achieving an ultralow overpotential of 41.3 mV at the same current density and a much lower Tafel slope of 43.1 mV dec⁻¹. mdpi.comresearchgate.net This improved kinetic performance suggests that the rate-limiting step in the HER process is favorably altered by the catalyst's structure. mdpi.com The Tafel slope of approximately 40 mV dec⁻¹ suggests the reaction proceeds via a Volmer-Tafel mechanism, where the electrochemical recombination of adsorbed hydrogen atoms is the rate-determining step. nih.govacs.org

HER Performance of Platinum Sulfide-Based Catalysts

| Catalyst | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Reference |

|---|---|---|---|

| PtS₂ | 83 | 216 | researchgate.net |

| PPS/C-400 (Pt/PtS heterostructure) | 41.3 | 43.1 | mdpi.comresearchgate.net |

Role of Sulfur Incorporation in Enhancing Catalytic Activity and Reducing Platinum Loading

The incorporation of sulfur into platinum-based catalysts is a key strategy for enhancing catalytic activity and reducing the required amount of precious platinum. mdpi.comnih.gov Sulfur modifies the electronic properties of platinum, which can optimize the adsorption energy of hydrogen intermediates, a critical factor in HER catalysis. mdpi.com The formation of metal-sulfur bonds, which are typically weaker than metal-oxygen bonds, can lower the kinetic barriers for electrocatalytic reactions. researchgate.net

By creating platinum sulfide phases, the total platinum content in the catalyst can be reduced without sacrificing, and in some cases even improving, performance. mdpi.com For example, the PPS/C-400 catalyst, with a reduced platinum content of 15 wt%, demonstrated significantly higher mass activity than the commercial 20% Pt/C catalyst. mdpi.com This enhanced performance is attributed to the creation of abundant active centers and rapid electron transfer capabilities due to the presence of PtS and the sulfur-doped carbon support. mdpi.comresearchgate.net The development of such catalysts with low platinum loading is crucial for the economic viability of large-scale hydrogen production. nih.govfrontiersin.org

Synergistic Effects in Platinum/Platinum Sulfide Heterostructures

Heterostructures that combine metallic platinum with platinum sulfide phases exhibit synergistic effects that boost catalytic performance beyond that of the individual components. mdpi.comhocityu.com The interface between Pt and PtS is considered a crucial region for the catalytic reaction. mdpi.comresearchgate.net

This enhanced activity arises from several factors. A local electric field can be generated at the heterogeneous interface, which modulates the electronic structure of the active sites, increases their number, and improves their efficiency. researchgate.net This "synergistic multi-interface effect" between Pt/PtS and a sulfur-doped carbon support can provide abundant active sites, facilitate rapid electron transfer, and optimize the adsorption and dissociation of reaction intermediates. mdpi.com Theoretical calculations, such as Density Functional Theory (DFT), have been used to understand the synergistic mechanism between different components in such heterostructures, revealing that electron transfer between the materials can optimize the binding energies of intermediates, thus accelerating the reaction kinetics. nih.govnih.gov

Mass-Specific Activity and Long-Term Stability Studies

For practical applications, the mass-specific activity (activity per unit mass of the precious metal) and long-term stability are critical performance metrics. mdpi.comfrontiersin.org Platinum sulfide-based catalysts have shown promising results in both areas.

The PPS/C-400 catalyst exhibited a high mass-specific activity of 0.362 A mgPt⁻¹ at an overpotential of 30 mV, which is 1.88 times greater than that of the commercial 20% Pt/C catalyst (0.193 A mgPt⁻¹). mdpi.comresearchgate.net This demonstrates a more efficient use of the platinum in the catalyst. Furthermore, this catalyst showed excellent long-term stability, maintaining its performance for 10 hours of continuous operation. mdpi.comresearchgate.net Another study on Pt nanoclusters supported on Mo₂TiC₂ MXene also highlighted exceptional stability, operating for over 8,700 hours in a proton exchange membrane electrolyzer with a minimal decay rate. nih.gov Such robust stability is essential for the commercial application of these catalysts in water electrolyzers. frontiersin.orgnih.gov

Mass Activity and Stability of PtS-based Catalysts

| Catalyst | Mass Activity @ 30 mV (A mgPt⁻¹) | Stability Test Duration (hours) | Reference |

|---|---|---|---|

| PPS/C-400 | 0.362 | 10 | mdpi.comresearchgate.net |

| Commercial 20% Pt/C | 0.193 | - | mdpi.comresearchgate.net |

Heterogeneous Catalysis

Beyond electrocatalysis, platinum-based materials, including their sulfide forms, are versatile heterogeneous catalysts for a range of organic transformations. wikipedia.orglibretexts.org

Deoxygenation and Hydrogenation Reactions

Platinum catalysts are widely used for hydrogenation, the addition of hydrogen across double bonds, and deoxygenation, the removal of oxygen from a molecule. wikipedia.orglibretexts.org For instance, Adams' catalyst (Platinum(IV) oxide) is a well-known precursor for platinum black, an active catalyst for hydrogenating alkenes to alkanes and nitro compounds to amines. wikipedia.org